![molecular formula C18H12O2S B14583318 2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61477-93-8](/img/structure/B14583318.png)
2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a thieno ring fused to a benzopyran structure, with a 4-methylphenyl substituent at the 2-position. Benzopyran derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-4H-thieno3,2-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a thieno[3,2-c]benzopyran precursor, which is subjected to cyclization reactions in the presence of suitable catalysts and reagents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-4H-thieno3,2-cbenzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Methylphenyl)-4H-thieno3,2-c
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or activate specific signaling pathways, leading to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H,5H-pyrano3,2-cbenzopyran-4-one : A similar compound with a pyrano ring instead of a thieno ring.
- 2-(4-Methoxyphenyl)-4H-thieno3,2-cbenzopyran-4-one : A derivative with a methoxy group instead of a methyl group.
Uniqueness
2-(4-Methylphenyl)-4H-thieno3,2-cbenzopyran-4-one is unique due to its specific substitution pattern and the presence of a thieno ring, which may confer distinct pharmacological properties compared to other benzopyran derivatives .
Properties
CAS No. |
61477-93-8 |
|---|---|
Molecular Formula |
C18H12O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)thieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C18H12O2S/c1-11-6-8-12(9-7-11)16-10-14-17(21-16)13-4-2-3-5-15(13)20-18(14)19/h2-10H,1H3 |
InChI Key |
XZVKKHSIJWHYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

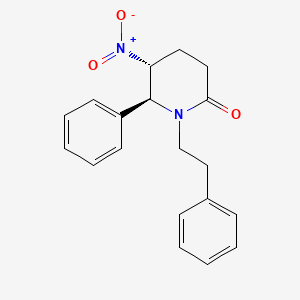
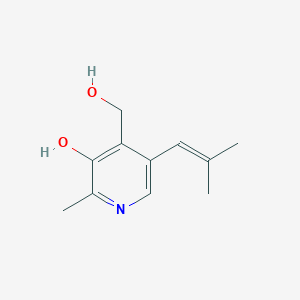
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
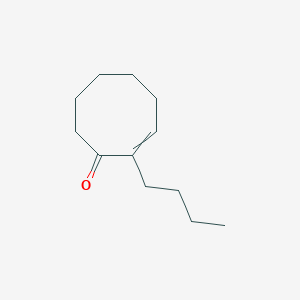
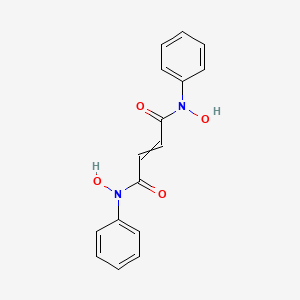

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)

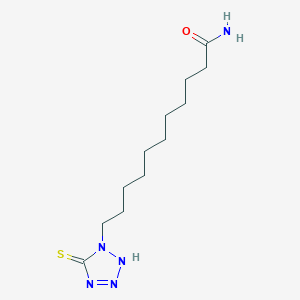
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)
